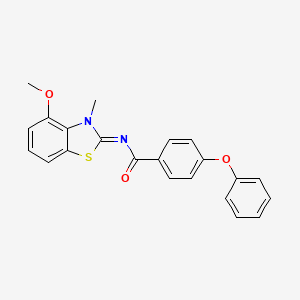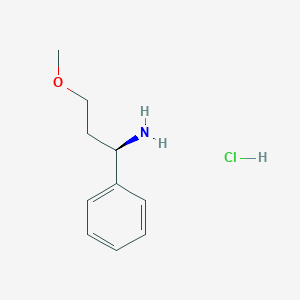
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247088-21-5 . It has a molecular weight of 201.7 and is typically in powder form . The IUPAC name for this compound is ®-3-methoxy-1-phenylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-12-8-7-10 (11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.7 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Psychotomimetic Activity Investigation
Studies have explored the metabolic pathways of methoxylated phenylpropanes, revealing insights into their psychotomimetic properties. For instance, the in vitro O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver homogenates produces metabolites with structural similarities to sympatholytic agents, suggesting a potential link between metabolism and psychotomimetic effects (Zweig & Castagnoli, 1977).
Analgesic Activity Research
Research into asymmetric alpha-substituted phenethylamines has led to the synthesis of optically pure compounds that demonstrated analgesic activity comparable to known analgesics in animal models. This highlights the therapeutic potential of specific stereoisomers of phenethylamines for pain management (Takahashi et al., 1983).
Synthetic and Medicinal Chemistry Applications
Catalytic Activity
Chiral amino alcohol ligands anchored to polystyrene resins have shown high catalytic activity, exemplifying their utility in enantioselective synthesis processes. This application is crucial for the production of enantiomerically pure compounds in pharmaceutical chemistry (Vidal‐Ferran et al., 1998).
Antioxidative Compounds
Phenylpropanoids isolated from berries have demonstrated antioxidative properties, underscoring their potential as natural antioxidants in food and pharmaceutical industries (Kikuzaki et al., 1999).
Anticancer Research
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, synthesized for their potential as anticancer compounds, illustrate the application of phenylpropanamine derivatives in developing novel chemotherapeutic agents (Ghani & Mansour, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
Propiedades
IUPAC Name |
(1R)-3-methoxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOPBJRNSLLU-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

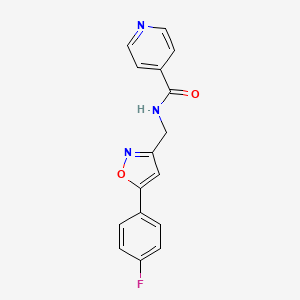
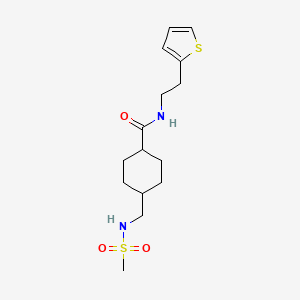
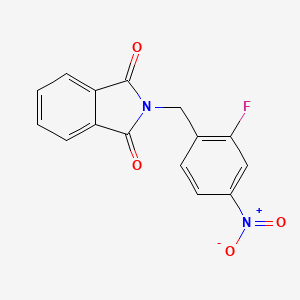
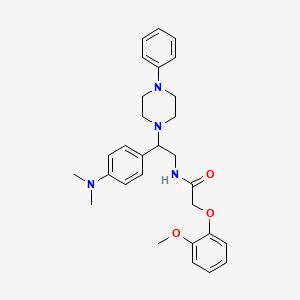
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)
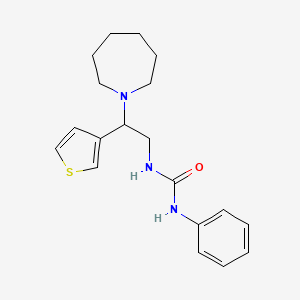
![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)
